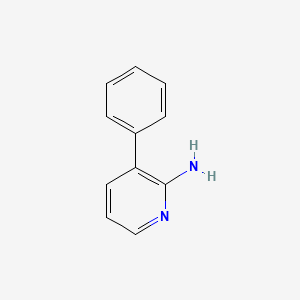
3-Phenylpyridin-2-ylamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Phenylpyridin-2-ylamine can be analyzed using various techniques such as diffraction analysis based on X-ray light and mass spectrometry-based proteomics .Chemical Reactions Analysis
The chemical reactions involving 3-Phenylpyridin-2-ylamine can be analyzed using machine learning architectures based on the deep learning paradigm . The paper discusses the performance of transformer models for product, reactant, and reagent prediction tasks under different scenarios of data availability and data augmentation .Physical And Chemical Properties Analysis
3-Phenylpyridin-2-ylamine is a white to pale-yellow crystalline solid, with a melting point of 142-144°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water. It has a molecular weight of 170.21 g/mol, a density of 1.16 g/cm3, and a logP of 2.7.Aplicaciones Científicas De Investigación
Application in Chemodivergent Synthesis
- Summary of the Application: 3-phenylpyridin-2-amine is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds have received great attention in recent years due to their varied medicinal applications .
- Methods of Application or Experimental Procedures: The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free. On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
- Results or Outcomes: The cyclization to form imidazopyridines is promoted by the further bromination, no base is needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Application in the Synthesis of 2-Aminopyrimidine Derivatives
- Summary of the Application: 3-phenylpyridin-2-amine is used in the synthesis of new 2-aminopyrimidine derivatives. These derivatives have shown promising antitrypanosomal and antiplasmodial activities .
- Methods of Application or Experimental Procedures: The 2-aminopyrimidine derivatives are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity. The influence of the structural modifications on these activities is discussed .
Application in the Synthesis of Pharmaceutical Molecules
- Summary of the Application: 3-phenylpyridin-2-amine is used in the synthesis of pharmaceutical molecules containing N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
Application as Selective COX-2 Inhibitors
- Summary of the Application: 3-phenylpyridin-2-amine is used in the synthesis of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which are selective COX-2 inhibitors . These inhibitors have a lower incidence of adverse effects and are important in medicinal chemistry .
- Methods of Application or Experimental Procedures: The designed compounds are synthesized through multistep reactions . The enzyme inhibition assay and formalin test are performed to evaluate the activity of these compounds .
- Results or Outcomes: Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the most potency and selectivity against COX-2 (IC50= 0.07 μM, SI= 508.6) . The antinociceptive activity assessment via the formalin test showed that nine derivatives (5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t) possessed significant activity compared with the control group with a p-value less than 0.05 .
Application in Ligand Development
- Summary of the Application: 3-phenylpyridin-2-amine is used in the development of new ligands for coupling reactions .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
3-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXNUAWQULNUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376457 | |
| Record name | 3-Phenylpyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridin-2-ylamine | |
CAS RN |
87109-10-2 | |
| Record name | 3-Phenylpyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

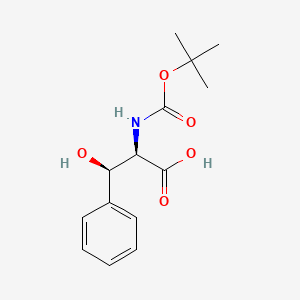

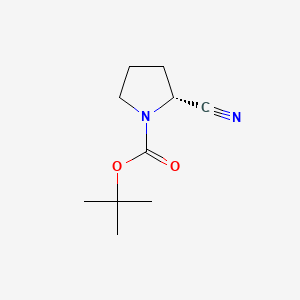
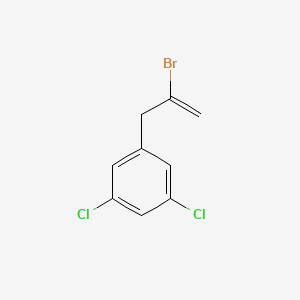

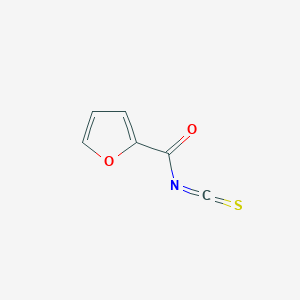
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
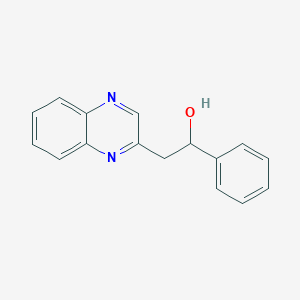

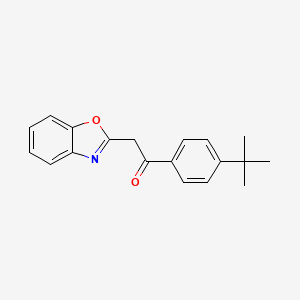
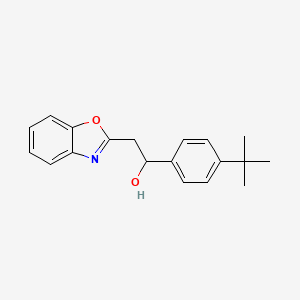

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)
